molecular formula C12H13F3 B055031 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 113947-86-7

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Cat. No.: B055031
CAS No.: 113947-86-7
M. Wt: 214.23 g/mol
InChI Key: YOPQPLOCSFDJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butene chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is unique due to its combination of a trifluoromethyl group with a butene chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

1-(3-methylbut-3-enyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-9(2)3-4-10-5-7-11(8-6-10)12(13,14)15/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPQPLOCSFDJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641209
Record name 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113947-86-7
Record name 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.